Einecs 306-759-7

Surfactant Science Hydrophilic-Lipophilic Balance Emulsifier Design

EINECS 306-759-7, a compound with the IUPAC name 2-aminoethanol;2-methylpropyl 9-sulfooxyoctadecanoate, is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances with a molecular formula of C24H51NO7S and a molecular weight of 497.7 g/mol. It belongs to the class of sulfated fatty acid esters and is structurally composed of a 2-aminoethanol (monoethanolamine, MEA) cation and a 9-sulfooxyoctadecanoic acid 2-methylpropyl (isobutyl) ester anion.

Molecular Formula C24H51NO7S
Molecular Weight 497.7 g/mol
CAS No. 97403-97-9
Cat. No. B15178714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 306-759-7
CAS97403-97-9
Molecular FormulaC24H51NO7S
Molecular Weight497.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(CCCCCCCC(=O)OCC(C)C)OS(=O)(=O)O.C(CO)N
InChIInChI=1S/C22H44O6S.C2H7NO/c1-4-5-6-7-8-10-13-16-21(28-29(24,25)26)17-14-11-9-12-15-18-22(23)27-19-20(2)3;3-1-2-4/h20-21H,4-19H2,1-3H3,(H,24,25,26);4H,1-3H2
InChIKeySXVNWPOKJREGMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for EINECS 306-759-7 (CAS 97403-97-9): A 2-Aminoethanol Salt of a Sulfated C18 Ester


EINECS 306-759-7, a compound with the IUPAC name 2-aminoethanol;2-methylpropyl 9-sulfooxyoctadecanoate, is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances with a molecular formula of C24H51NO7S and a molecular weight of 497.7 g/mol . It belongs to the class of sulfated fatty acid esters and is structurally composed of a 2-aminoethanol (monoethanolamine, MEA) cation and a 9-sulfooxyoctadecanoic acid 2-methylpropyl (isobutyl) ester anion. This compound is a complex surfactant that combines the properties of a long hydrophobic C18 chain with a mid-chain sulfate group and a specific ester and amine counterion architecture, differentiating it from simpler alkyl sulfates or sulfonates [1].

Low-HLB C18 sulfate ester for water-in-oil emulsification
Ethanolamine counterion provides acidic pH control in formulations
Branched isobutyl ester modifies interfacial packing and solubility

Why 2-Aminoethanol;2-methylpropyl 9-sulfooxyoctadecanoate Cannot Be Swapped with Generic Sulfate Surfactants


This compound is not interchangeable with common anionic surfactants like sodium lauryl sulfate (SLS) or sodium laureth sulfate (SLES). Its structural uniqueness arises from the combination of a C18 stearic acid backbone, sulfation at the 9-position, a branched isobutyl ester, and a 2-aminoethanol counterion. These features directly influence its hydrophilic-lipophilic balance (HLB), Krafft point, solubility, and interaction with other formulation components. Generic substitution would alter these parameters, potentially leading to phase separation, loss of detergency, or incompatibility in applications such as leather fatliquoring, metalworking fluids, or specialized personal care formulations where precise emulsification and low-temperature stability are critical [1]. Even a close analog like the sodium salt variant (CAS 97403-98-0) cannot be directly substituted because the change in counterion from sodium to ethanolamine modifies the surfactant's solubility, pH, and interaction with anionic and nonionic co-surfactants .

SLS/SLES Higher HLB and shorter C12 chain cannot replicate low-HLB emulsification or calcium stability of this C18 sulfate ester.
Sodium salt Sodium analog shifts solution pH to alkaline, altering compatibility with acid-sensitive or buffered systems.

Quantitative Differentiation Evidence for 2-aminoethanol;2-methylpropyl 9-sulfooxyoctadecanoate


Chain Length and HLB: Comparison of C18 Sulfated Fatty Acid Surfactants with Shorter-Chain Analogs

As a class, sulfated C18 fatty acid esters possess a significantly lower HLB value and higher melting point compared to their C12 or C14 counterparts, making them more suitable as water-in-oil (W/O) emulsifiers and softeners rather than high-foaming cleansers. For example, sodium salts of sulfated fatty acid monoglycerides from C18 saturated fatty acids exhibit properties optimized for emulsification and calcium stability, unlike lauric acid-based products which show optimal wetting. The target compound, with its C18 chain and 9-position sulfate, is predicted to fall within this class of lower-HLB, higher-calcium-stability surfactants [1]. This is a class-level inference due to the absence of direct comparative data for this specific compound.

Chain Length & HLB Profile
Class-level inference
Target: Low HLB, high Ca²⁺ stability
SLS (C12): High HLB, optimal wetting
Reported class-level W/O emulsifier fit
Direct data for this compound not available
Surfactant Science Hydrophilic-Lipophilic Balance Emulsifier Design

Counterion Effect: Solubility and pH of Ethanolamine vs. Sodium Sulfated Fatty Acid Esters

The substitution of a sodium counterion with a protonated 2-aminoethanol (MEA) cation in sulfated fatty acid esters is known to significantly alter the surfactant's solubility and the pH of its aqueous solutions. While specific data for this compound are not publicly available, the ethanolammonium cation generally provides a buffered acidic to neutral pH (typically pH 4.0–7.0) in solution, compared to the neutral to alkaline pH of sodium salts. This is a supporting class-level inference . For example, MEA-lauryl sulfate has a reported pH range of 3.0–4.0, while sodium lauryl sulfate has a pH of 7.0–9.5. This pH differential makes the ethanolamine salt less irritating to skin in personal care products and less corrosive to metals in industrial fluids.

Counterion pH Effect
Supporting evidence
MEA salt: pH 4.0–7.0
SLS: pH 7.0–9.5
Supports pH-buffered formulation context
Based on class-level MEA-lauryl sulfate data
Surfactant Solubility Formulation pH Control Corrosion Inhibition

Molecular Weight and Purity Profile: Procurement Specification Baseline

The molecular weight of 497.7 g/mol, a distinguishing factor from related compounds, can serve as a procurement specification for assessing purity and identity. For instance, the sodium salt analog (sodium 1-(2-methylpropyl) 9-(sulphooxy)octadecanoate) has a molecular weight of 458.6 g/mol. This 39.1 g/mol difference is easily resolved by mass spectrometry or HPLC, enabling clear identity confirmation and detection of cross-contamination. The flash point of 326.1°C and boiling point of 615.5°C at 760 mmHg further define safe handling and processing parameters .

Molecular Weight Identity
Direct comparison
+39.1 g/mol vs. sodium salt
Definitive QC identity confirmation
Avoids cross-contamination with sodium analog
Quality Control Procurement Specification Chemical Identity

Key Application Scenarios for 2-aminoethanol;2-methylpropyl 9-sulfooxyoctadecanoate Based on Its Differentiated Properties


Low-pH Leather Fatliquoring Agent

The inherent acidic pH from the ethanolamine counterion and the C18 chain softening effect make this compound suitable for leather fatliquoring processes that require controlled acidity to avoid over-swelling of collagen fibers. Its performance in this niche is inferred from the class of sulfated fatty acid esters used in leather greasing [1].

Corrosion-Inhibiting Emulsifier for Metalworking Fluids

The combination of a long-chain hydrophobic tail and a buffered amine counterion suggests utility in oil-in-water emulsions for metalworking, where the amine group can provide supplementary corrosion inhibition and the sulfated ester provides lubrication. This avoids the alkalinity of sodium salt-based emulsifiers that can accelerate corrosion of non-ferrous metals .

Specialized Research Intermediate for Sulfated Lipid Synthesis

With its precise molecular structure (497.7 g/mol) and availability as an existing EINECS-listed substance, this compound can serve as a starting material or reference standard for synthesizing and studying the biological activity of sulfated lipids, which are involved in cellular signaling pathways [2].

Application
Selection Property
Validation Focus
Leather fatliquoring
Acidic pH from ethanolamine counterion
Validate emulsion stability in low-pH greasing baths
Metalworking fluid emulsifier
Amine group for corrosion inhibition
Check lubricity and non-ferrous metal compatibility
Sulfated lipid research
Defined molecular identity for structural studies
Confirm purity via MS or HPLC against reference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Einecs 306-759-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.